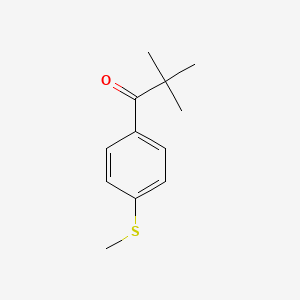

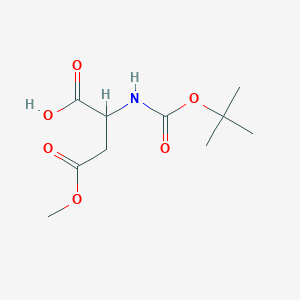

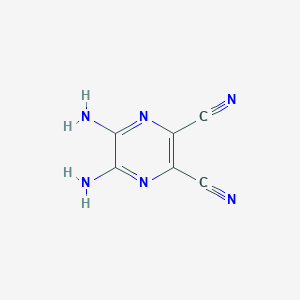

![molecular formula C5H6N6 B1308469 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine CAS No. 7229-00-7](/img/structure/B1308469.png)

6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine

Descripción general

Descripción

6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound with the empirical formula C5H6N6 . It is a solid substance with a molecular weight of 150.141 Da .

Molecular Structure Analysis

The molecular structure of 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine can be represented by the SMILES stringNNC1=NN2C(C=C1)=NN=C2 . The InChI code for this compound is 1S/C5H6N6/c6-8-4-1-2-5-9-7-3-11(5)10-4/h1-3H,6H2,(H,8,10) . Physical And Chemical Properties Analysis

6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine has a density of 1.8±0.1 g/cm³ . It has a molar refractivity of 38.6±0.5 cm³ . The compound has a polar surface area of 81 Ų and a polarizability of 15.3±0.5 10^-24 cm³ . It has a molar volume of 82.3±7.0 cm³ .Aplicaciones Científicas De Investigación

- Application : This compound and its derivatives have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

- Methods : Synthetic approaches for the synthesis of triazolothiadiazine and its derivatives involve primarily four routes .

- Results : The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines has profound importance in drug design, discovery, and development .

- Application : These derivatives were synthesized and evaluated for in vitro antibacterial activity .

- Methods : The structures of these compounds were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

- Results : Some compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Scaffold

Triazolo[4,3-a]pyrazine Derivatives

- Application : These derivatives were designed and synthesized based on a fused-triazole backbone with two C-amino groups as substituents. Their physicochemical and energetic properties were measured or calculated .

- Methods : The structures of these compounds were characterized using various techniques .

- Results : Compound 1 exhibits superior thermostability (Td(onset): 261 °C), surpassing its analogues .

- Application : These derivatives have been found to display a diversity of biological applications such as anti-epileptic, anti-tumor, antimicrobial, anti-viral, antimycobacterial, anxiolytic and antidepressant activities .

- Methods : The structures of these compounds were characterized using various techniques .

- Results : The structure–activity relationship of biologically important 1,2,4-triazines, which have profound importance in drug design, discovery and development .

- Application : The 4-amino derivative was used orally and found to be more potent anti-inflammatory agent than aspirin .

- Methods : The structures of these compounds were characterized using various techniques .

- Results : The structure–activity relationship of biologically important pyridazinone derivatives, which have profound importance in drug design, discovery and development .

- Application : These compounds suggest strong possibilities for applications as primary explosives .

- Methods : A detailed study based on X-ray diffraction is used to illustrate the relationship between weak interactions and sensitivity of energetic materials .

- Results : The results show that these compounds exhibit remarkable thermal stabilities as well as low impact and friction sensitivities .

1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole Derivatives

1,2,4-Triazines Derivatives

Pyridazinone Derivatives

[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based Compounds

- Application : This compound and its derivatives have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

- Methods : Synthetic approaches for the synthesis of triazolothiadiazine and its derivatives involve primarily four routes .

- Results : The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines has profound importance in drug design, discovery, and development .

- Application : These compounds were designed and synthesized based on a fused-triazole backbone with two C-amino groups as substituents. Their physicochemical and energetic properties were measured or calculated .

- Methods : The structures of these compounds were characterized using various techniques .

- Results : Compound 1 exhibits superior thermostability (Td(onset): 261 °C), surpassing its analogues .

- Application : These derivatives have been found to display a diversity of biological applications such as anti-epileptic, anti-tumor, antimicrobial, anti-viral, antimycobacterial, anxiolytic and antidepressant activities .

- Methods : The structures of these compounds were characterized using various techniques .

- Results : The structure–activity relationship of biologically important 1,2,4-triazines, which have profound importance in drug design, discovery and development .

- Application : Compounds 8d, 8i and 8l exhibited cytotoxic activities with potent IC50 values of 0.41, 0.12, and 0.86 μM against MDA-MB-231 cells and IC50 values of 2.14, 1.31, and 5.31 μM against MCF-7 cells compared to Erlotinib as a reference drug (IC50 = 1.02 and 0.32 μM for MDA-MB-231 and MCF-7, respectively) .

- Methods : The structures of these compounds were characterized using various techniques .

- Results : The structure–activity relationship of biologically important bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines), which have profound importance in drug design, discovery and development .

- Application : These compounds suggest strong possibilities for applications as primary explosives .

- Methods : A detailed study based on X-ray diffraction is used to illustrate the relationship between weak interactions and sensitivity of energetic materials .

- Results : The results show that these compounds exhibit remarkable thermal stabilities as well as low impact and friction sensitivities .

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Scaffold

3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole

1,2,4-Triazines Derivatives

Bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines)

5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based Compounds

Propiedades

IUPAC Name |

[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6/c6-8-4-1-2-5-9-7-3-11(5)10-4/h1-3H,6H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHYHMEVBVZNXLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=CN2N=C1NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401380 | |

| Record name | 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine | |

CAS RN |

7229-00-7 | |

| Record name | 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | {[1,2,4]triazolo[4,3-b]pyridazin-6-yl}hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

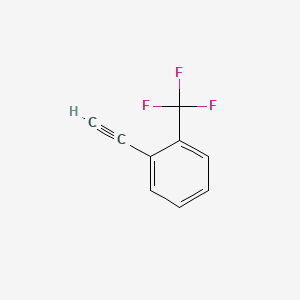

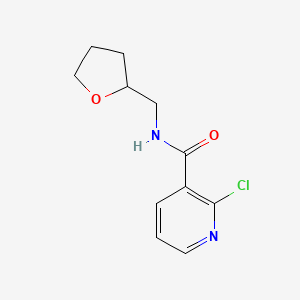

![3-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}propanoic acid](/img/structure/B1308403.png)

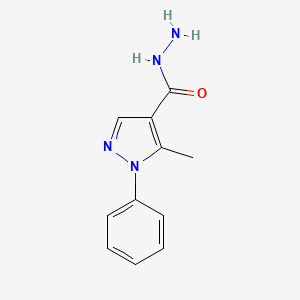

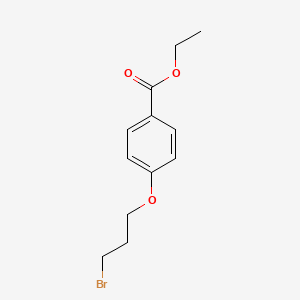

![1-[1-(4-Chlorophenyl)cyclopropyl]methanamine](/img/structure/B1308423.png)

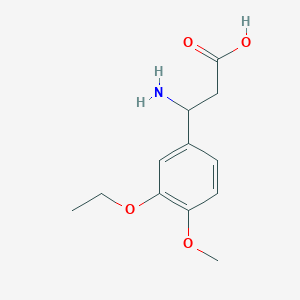

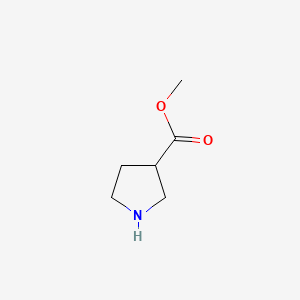

![5-{[Cyclohexyl(methyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid](/img/structure/B1308426.png)

![5-[(Dibutylamino)methyl]-2-furohydrazide](/img/structure/B1308432.png)